
三丙烯酸铝
概述
描述
Aluminum triacrylate (ATA) is a synthetic chemical compound composed of three molecules of acrylate ester and one molecule of aluminum. It is primarily used as a polymerization inhibitor, but has also been studied for its potential applications in other fields such as biomedicine, materials science and nanotechnology. ATA has a unique combination of properties that make it useful in a variety of applications.
科学研究应用
氧化铝陶瓷的立体光刻3D打印
三丙烯酸铝用于合成用于氧化铝陶瓷立体光刻3D打印的陶瓷前驱体 . 通过原位合成的铝氧烷Al (OH) 2 (ООСН 2 СН=СН 2 )的丙烯酸酯悬浮液的聚合物前驱体的光聚合,制备了特定形状的氧化铝陶瓷 .
分散氧化铝粉末的粘合剂
聚合物前驱体在热处理过程中显着的重量损失百分比表明其在填充分散的氧化铝粉末时可以作为粘合剂使用 .
复杂陶瓷产品的生产
现代增材制造技术方法可以消除生产过程中的某些阶段 . 除了减少生产周期时间和小批量产品的成本外,增材制造技术方法还可以创建具有所需多连通结构的闭孔结构和零件的复杂内部结构的产品,这些产品无法通过其他传统方法在不使用三维打印的情况下完成 .
制造高质量陶瓷产品
立体光刻3D打印具有目前最佳的横向分辨率,是制造高质量陶瓷产品最有希望的方法 .
三丙烯酸铝的合成
为了获得三丙烯酸铝,将1 g铝粉(粒径100 μm)加入到8 g丙烯酸中 . 此外,用磨砂纸预处理的铝箔被用作铝源 . 为了加速反应,将溶液加热至100°C,并加入铜屑 .
作用机制
Target of Action
Aluminum triacrylate, also known as aluminum acrylate , is a type of organo-metal salt . It is primarily used as a reactive filler in elastomers . The primary targets of aluminum triacrylate are the polymer matrices in which it is incorporated. It interacts with these matrices to enhance their properties, such as tensile strength, hardness, and abrasion resistance .
Mode of Action
Aluminum triacrylate interacts with its targets through a process of homopolymerization and graft copolymerization . This occurs during the curing of the elastomer composites by peroxide . The compound’s interaction with its targets results in enhanced mechanical properties of the elastomer .
Biochemical Pathways
For instance, aluminum can affect the metabolism in humans, influencing the absorption, transport, tissue distribution, and excretion of the metal
Pharmacokinetics
Aluminum exposure can occur through diet, antacids, buffered analgesics, and vaccination . The body burden of aluminum from these sources is significantly less than the safe body burden modeled using regulatory minimal risk levels .
Result of Action
The primary result of the action of aluminum triacrylate is the enhancement of the properties of the elastomers in which it is used. This includes an increase in tensile strength, modulus, hardness, elongation-at-break, and abrasion resistance . These improvements make the elastomers more durable and cost-effective .
Action Environment
The action of aluminum triacrylate is influenced by the environment in which it is used. For instance, in the process of photopolymerization, followed by annealing, the shape of the ceramic can be maintained for further use in molding using stereolithographic 3D printing . The environment’s temperature also plays a role, as the highest shrinkage of a ceramic product occurs in the range of 200–400°C .
安全和危害
未来方向
The global aluminum market, which includes compounds like Aluminum triacrylate, is expected to grow steadily in the coming years . Experts predict a 2.06% CAGR from 2023 to 2030, reaching a value of USD 2218.93 million . This growth is driven by urbanization, electrification, and the need for lightweight materials .
生化分析
Biochemical Properties
Aluminum triacrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, aluminum triacrylate can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can lead to changes in enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved. Additionally, aluminum triacrylate can bind to proteins, altering their structure and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of aluminum triacrylate on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to aluminum triacrylate can lead to increased oxidative stress in cells, resulting in the activation of signaling pathways related to stress responses . This compound can also alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism and cell survival . Furthermore, aluminum triacrylate can disrupt cellular metabolism by interfering with metabolic enzymes and pathways, leading to altered energy production and utilization.
Molecular Mechanism
At the molecular level, aluminum triacrylate exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific interaction . For instance, aluminum triacrylate can inhibit the activity of enzymes involved in DNA repair, leading to increased DNA damage and genomic instability . Additionally, aluminum triacrylate can activate signaling pathways by binding to receptors on the cell surface, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of aluminum triacrylate can change over time in laboratory settings. Studies have shown that the stability and degradation of aluminum triacrylate can influence its long-term effects on cellular function . For example, prolonged exposure to aluminum triacrylate can lead to the accumulation of oxidative damage in cells, resulting in decreased cell viability and function . Additionally, the degradation products of aluminum triacrylate can have different biochemical properties, further influencing its effects on cells and tissues over time .
Dosage Effects in Animal Models
The effects of aluminum triacrylate vary with different dosages in animal models. At low doses, aluminum triacrylate may have minimal effects on cellular function and overall health. At higher doses, it can lead to toxic or adverse effects, such as increased oxidative stress, inflammation, and tissue damage . Studies have also shown that there may be threshold effects, where a certain dosage level leads to a significant increase in adverse effects . It is important to carefully consider the dosage when studying the effects of aluminum triacrylate in animal models to avoid potential toxicity.
Metabolic Pathways
Aluminum triacrylate is involved in various metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, aluminum triacrylate can inhibit the activity of enzymes involved in the citric acid cycle, leading to decreased energy production and altered metabolic homeostasis . Additionally, aluminum triacrylate can affect the levels of metabolites involved in oxidative stress responses, further influencing cellular function and health .
Transport and Distribution
The transport and distribution of aluminum triacrylate within cells and tissues are critical for understanding its effects on cellular function. Aluminum triacrylate can be transported into cells through various transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The distribution of aluminum triacrylate within cells can influence its interactions with biomolecules and its overall effects on cellular function .
Subcellular Localization
The subcellular localization of aluminum triacrylate is important for understanding its activity and function. Studies have shown that aluminum triacrylate can localize to specific compartments or organelles within cells, such as the cell wall, nucleus, and chloroplasts . This localization can be influenced by targeting signals or post-translational modifications that direct aluminum triacrylate to specific cellular locations . The subcellular localization of aluminum triacrylate can affect its interactions with biomolecules and its overall impact on cellular processes.
属性
| { "Design of the Synthesis Pathway": "The synthesis of Aluminum triacrylate can be achieved through a simple reaction between Aluminum chloride and acrylic acid.", "Starting Materials": [ "Aluminum chloride", "Acrylic acid", "Distilled water" ], "Reaction": [ "Add Aluminum chloride to a round-bottom flask containing distilled water and stir until dissolved.", "Gradually add acrylic acid to the solution while stirring continuously.", "Heat the mixture to 80-90°C and stir for 2-3 hours.", "Allow the solution to cool to room temperature and filter the precipitated Aluminum triacrylate.", "Wash the precipitate with distilled water and dry it in a vacuum oven at 60°C for 24 hours." ] } | |
| 15743-20-1 | |
分子式 |
C3H4AlO2 |
分子量 |
99.04 g/mol |
IUPAC 名称 |
aluminum;prop-2-enoate |
InChI |
InChI=1S/C3H4O2.Al/c1-2-3(4)5;/h2H,1H2,(H,4,5); |
InChI 键 |
HKPJRGXAMFGTMD-UHFFFAOYSA-N |
SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Al+3] |
规范 SMILES |
C=CC(=O)O.[Al] |
| 15743-20-1 | |
Pictograms |
Irritant; Environmental Hazard |
相关CAS编号 |
79-10-7 (Parent) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does aluminum triacrylate interact with ethylene propylene diene monomer (EPDM) and what are the downstream effects on the material properties?
A1: Aluminum triacrylate acts as a reactive filler in EPDM, leading to significant improvements in mechanical properties. [, ] It achieves this through two primary mechanisms:
- Ionic Crosslinking: Unlike conventional fillers like carbon black which primarily enhance physical crosslinking, aluminum triacrylate introduces ionic crosslinks within the EPDM matrix. [] This is due to the reactive acrylate groups of aluminum triacrylate.
- Enhanced Filler-Matrix Interaction: Aluminum triacrylate improves the interaction between the filler particles (including itself and any carbon black present) and the EPDM matrix. [] This leads to a more homogenous dispersion of fillers and contributes to the enhanced mechanical properties.
Q2: What is the impact of varying aluminum triacrylate loading on the curing characteristics of carbon black-filled EPDM?
A2: Increasing the loading of aluminum triacrylate in carbon black-filled EPDM influences the curing kinetics. [] This is because the combination of carbon black (promoting physical crosslinking) and aluminum triacrylate (introducing ionic crosslinking) results in a complex interplay of curing mechanisms. Studies using rheometers have shown that these altered curing characteristics are dose-dependent, meaning the specific changes in curing time and behavior will vary based on the amount of aluminum triacrylate added. []
Q3: How does the morphology of the EPDM composite change with the addition of aluminum triacrylate?
A3: Scanning electron microscope analysis of fractured surfaces reveals that aluminum triacrylate significantly alters the morphology of EPDM/carbon black composites. [] The presence of aluminum triacrylate, especially when used as a partial substitute for carbon black, leads to a more homogeneous dispersion of fillers within the EPDM matrix. [] This improved filler-matrix interaction is visually evident in the micrographs and contributes to the enhanced mechanical properties observed in these composites.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B100422.png)




![Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B100438.png)





![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B100446.png)


